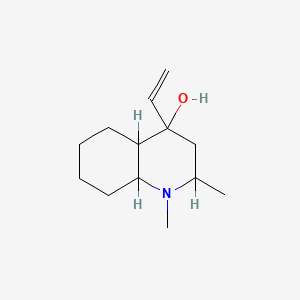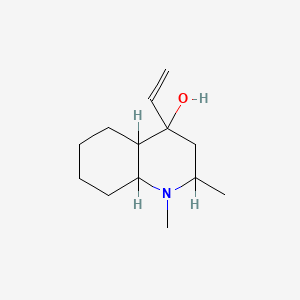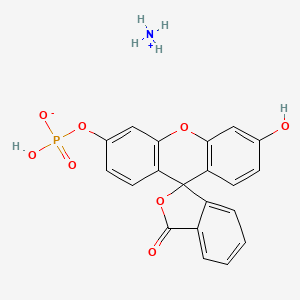
Fluorescein-diphosphat monoammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluorescein-diphosphat monoammonium salt is a fluorogenic substrate used primarily in biochemical assays. It is a colorless and nonfluorescent compound that, upon enzymatic hydrolysis, yields fluorescein, a highly fluorescent molecule. This property makes it particularly useful in various fluorescence-based detection methods .
准备方法
Synthetic Routes and Reaction Conditions
Fluorescein-diphosphat monoammonium salt is synthesized through a multi-step process involving the phosphorylation of fluorescein. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) under controlled conditions to ensure the selective formation of the diphosphate ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale phosphorylation reactions followed by purification steps to isolate the desired product. The process is optimized to achieve high yields and purity, often employing techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
Fluorescein-diphosphat monoammonium salt primarily undergoes hydrolysis reactions. The enzymatic hydrolysis of its phosphate groups by alkaline phosphatase results in the formation of fluorescein monophosphate and subsequently fluorescein .
Common Reagents and Conditions
The hydrolysis reactions are typically carried out in alkaline conditions, with the presence of alkaline phosphatase being crucial for the reaction. The optimal pH for these reactions is around 8-10 .
Major Products Formed
The major products formed from the hydrolysis of this compound are fluorescein monophosphate and fluorescein. Fluorescein is highly fluorescent and is the primary product of interest in many biochemical assays .
科学研究应用
Fluorescein-diphosphat monoammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study the activity of phosphatases.
Biology: Employed in cell viability assays and to monitor enzymatic activities within cells.
Medicine: Utilized in diagnostic assays to detect the presence of specific enzymes or to measure enzyme activity in clinical samples.
Industry: Applied in high-throughput screening assays for drug discovery and development
作用机制
The mechanism of action of fluorescein-diphosphat monoammonium salt involves its enzymatic hydrolysis by phosphatases. The enzyme cleaves the phosphate groups, resulting in the formation of fluorescein, which exhibits strong fluorescence. This fluorescence can be measured and quantified, providing insights into the enzymatic activity and the presence of specific enzymes .
相似化合物的比较
Similar Compounds
Fluorescein monophosphate monoammonium salt: Similar in structure but contains only one phosphate group.
4-Methylumbelliferyl phosphate: Another fluorogenic substrate used in similar assays but with different fluorescence properties.
6,8-Difluoro-4-methylumbelliferyl phosphate: A derivative of 4-methylumbelliferyl phosphate with enhanced properties for specific applications
Uniqueness
Fluorescein-diphosphat monoammonium salt is unique due to its high fluorescence quantum yield and its ability to produce a strong fluorescent signal upon enzymatic hydrolysis. This makes it particularly valuable in assays requiring high sensitivity and specificity .
属性
分子式 |
C20H16NO8P |
|---|---|
分子量 |
429.3 g/mol |
IUPAC 名称 |
azanium;(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) hydrogen phosphate |
InChI |
InChI=1S/C20H13O8P.H3N/c21-11-5-7-15-17(9-11)26-18-10-12(28-29(23,24)25)6-8-16(18)20(15)14-4-2-1-3-13(14)19(22)27-20;/h1-10,21H,(H2,23,24,25);1H3 |
InChI 键 |
QKVQYTIROGRBFN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OP(=O)(O)[O-].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


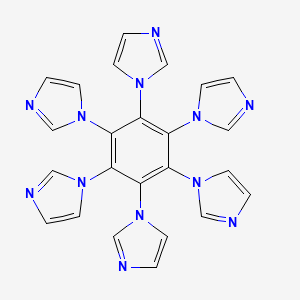

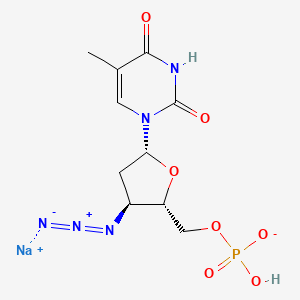

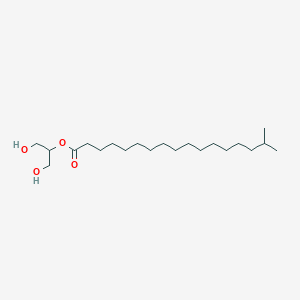

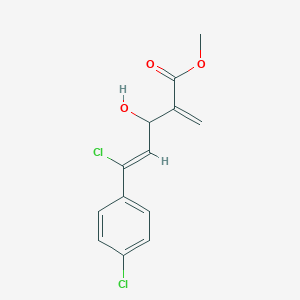
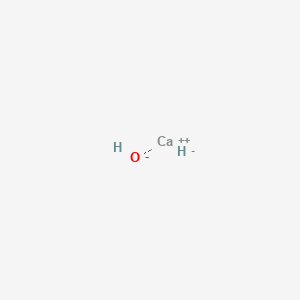
![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)
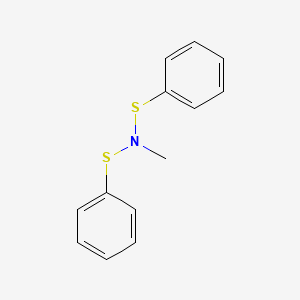
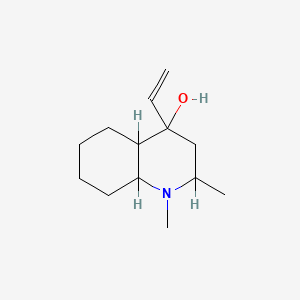
![3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B13743633.png)
